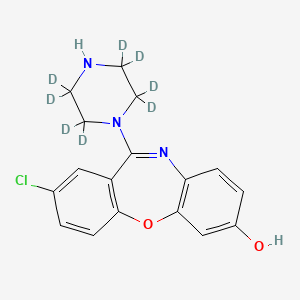
7-Hydroxy Amoxapine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule helps in tracing and quantifying the compound during various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy Amoxapine. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterated reagents. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amoxapine form.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent amoxapine .
Aplicaciones Científicas De Investigación
7-Hydroxy Amoxapine-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Medicine: It aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of deuterated drugs, which have improved pharmacokinetic profiles
Mecanismo De Acción
The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its parent compound, amoxapine. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood in patients with depression .
Molecular Targets and Pathways:
Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
Beta-Adrenergic Receptors: Down-regulation of these receptors contributes to the antidepressant effects
Comparación Con Compuestos Similares
7-Hydroxy Amoxapine: The non-deuterated form of the compound.
Amoxapine: The parent compound, a tricyclic antidepressant.
Loxapine: A related compound with similar pharmacological properties
Uniqueness: 7-Hydroxy Amoxapine-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies .
Propiedades
Fórmula molecular |
C17H16ClN3O2 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
Clave InChI |
MEUGUMOVYNSGEW-YEBVBAJPSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















